Desloratadine-d5
Overview
Description
Desloratadine-d5 is a deuterated form of desloratadine, an antihistamine used to treat allergies. The deuterium atoms in this compound replace hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound’s metabolism and distribution in the body .
Mechanism of Action
Target of Action
Desloratadine-d5 primarily targets the histamine H1-receptors . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The role of these receptors is to mediate the effects of histamine, a compound involved in local immune responses and acting as a neurotransmitter for the brain, spinal cord, and uterus .
Mode of Action
This compound acts as a selective antagonist at the histamine H1-receptors . It competes with free histamine for binding at these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms associated with histamine activity, such as nasal congestion and watery eyes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By blocking the H1-receptors, it inhibits the histamine-mediated early phase of allergic reactions, preventing the release of pro-inflammatory mediators from mast cells and basophils . It also influences the late phase of allergic reactions by controlling the influx of eosinophils into inflamed tissues .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed from the gut, reaching peak blood plasma concentrations in about three hours . The compound’s steady-state concentration (Cmax) is 4 ng/ml, and the area under the curve (AUC) is 56.9 ng*hr/ml . These properties contribute to its high bioavailability and long-lasting effect .
Result of Action
The action of this compound results in the relief of symptoms associated with allergic reactions. It is used for the symptomatic treatment of pruritus and urticaria (hives) associated with chronic idiopathic urticaria, as well as for the relief of symptoms of seasonal and non-seasonal allergic rhinitis . By blocking the H1-receptors, it prevents the action of histamine, thereby reducing the symptoms of these conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, studies conducted in the Vienna Challenge Chamber, an environmental exposure unit, have shown that this compound is significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of allergens in the environment .
Biochemical Analysis
Biochemical Properties
Desloratadine-d5 interacts with various enzymes and proteins. It is metabolized primarily via the cytochrome P450 (CYP) system, specifically the CYP3A4 and CYP2D6 isoenzymes . The interactions between this compound and these enzymes are crucial for its metabolic transformation and subsequent biological activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis and autophagy in human glioblastoma cell lines . It also influences cell function by inhibiting the binding of histamine to the histamine H1 receptor, preventing many of histamine’s adverse effects .
Molecular Mechanism
The mechanism of action of this compound involves its binding to histamine H1 receptors, thereby blocking the action of endogenous histamine . This leads to temporary relief of the negative symptoms associated with allergic reactions .
Temporal Effects in Laboratory Settings
This compound exhibits a rapid onset of action and its efficacy persists over a 24-hour dosing period . It does not cause drowsiness or sedation, making it a preferred choice for treating allergic symptoms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the cytochrome P450 system . It is metabolized primarily by the CYP3A4 and CYP2D6 isoenzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desloratadine-d5 is synthesized by incorporating deuterium into the desloratadine molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where desloratadine is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated product. Techniques such as liquid chromatography and mass spectrometry are used to verify the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: Desloratadine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings in this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can be analyzed for their pharmacological properties .
Scientific Research Applications
Desloratadine-d5 is widely used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterium label allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in the body.
Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying active metabolites.
Clinical Trials: this compound is used to study the efficacy and safety of desloratadine in various populations.
Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of desloratadine in biological samples.
Comparison with Similar Compounds
Desloratadine: The non-deuterated form, used widely as an antihistamine.
Loratadine: A precursor to desloratadine, also used to treat allergies.
Cetirizine: Another second-generation antihistamine with similar uses.
Uniqueness of Desloratadine-d5: this compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-ZMXCGMLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115929 | |
Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-34-9 | |
Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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